molecular formula C7H12O2 B3379150 3-(Prop-2-en-1-yl)oxolan-3-ol CAS No. 1521636-47-4

3-(Prop-2-en-1-yl)oxolan-3-ol

Cat. No.: B3379150
CAS No.: 1521636-47-4
M. Wt: 128.17
InChI Key: GLLGVEJFPXHOOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Prop-2-en-1-yl)oxolan-3-ol, also known as 3-allyltetrahydrofuran-3-ol, is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . This compound is characterized by the presence of an oxolane ring substituted with a prop-2-en-1-yl group and a hydroxyl group at the 3-position.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yl)oxolan-3-ol typically involves the reaction of allyl alcohol with tetrahydrofuran in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the oxolane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-en-1-yl)oxolan-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Prop-2-en-1-yl)oxolan-3-ol has various applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Prop-2-en-1-yl)oxolan-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in studies involving enzyme-catalyzed reactions .

Properties

IUPAC Name

3-prop-2-enyloxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-3-7(8)4-5-9-6-7/h2,8H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLGVEJFPXHOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCOC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Prop-2-en-1-yl)oxolan-3-ol
Reactant of Route 2
Reactant of Route 2
3-(Prop-2-en-1-yl)oxolan-3-ol
Reactant of Route 3
Reactant of Route 3
3-(Prop-2-en-1-yl)oxolan-3-ol
Reactant of Route 4
Reactant of Route 4
3-(Prop-2-en-1-yl)oxolan-3-ol
Reactant of Route 5
Reactant of Route 5
3-(Prop-2-en-1-yl)oxolan-3-ol
Reactant of Route 6
3-(Prop-2-en-1-yl)oxolan-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.